molecular formula C10H12N4O3S B084648 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide CAS No. 14052-77-8

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide

Cat. No. B084648
CAS RN: 14052-77-8
M. Wt: 268.29 g/mol
InChI Key: ZUVCLMKNLFBPAE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential application in various therapeutic areas. The compound is also known as nitrofurazone hydrazone and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by interfering with the synthesis of DNA, RNA, and proteins. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been reported to possess various biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been reported to reduce the levels of blood glucose and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential application in various therapeutic areas. However, the compound has poor solubility in water, which limits its application in aqueous systems. The compound is also sensitive to light and heat, which can lead to degradation.

Future Directions

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various future directions for research. The compound can be further studied for its potential application in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. The compound can also be modified to improve its solubility and stability. The compound can also be studied for its potential application in the development of new antimicrobial and anticancer agents.
Conclusion:
In conclusion, 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied for its potential application in various therapeutic areas. The compound has been synthesized using different methods and has various biochemical and physiological effects. The compound has advantages and limitations for lab experiments and has various future directions for research. Further studies are required to fully understand the mechanism of action and potential application of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide.

Synthesis Methods

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide can be synthesized using different methods. The most common method involves the reaction of 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of pyrrolidine-2-carboxylic acid. The reaction leads to the formation of the desired compound as a yellow solid.

Scientific Research Applications

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its potential application in various therapeutic areas. The compound has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

14052-77-8

Product Name

1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C10H12N4O3S

Molecular Weight

268.29 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrrolidine-1-carbothioamide

InChI

InChI=1S/C10H12N4O3S/c15-14(16)9-4-3-8(17-9)7-11-12-10(18)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,18)/b11-7+

InChI Key

ZUVCLMKNLFBPAE-YRNVUSSQSA-N

Isomeric SMILES

C1CCN(C1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS RN

14052-77-8

synonyms

1-(5-Nitrofurfurylidene)-2-(1-pyrrolidinylcarbonothioyl)hydrazine

Origin of Product

United States

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